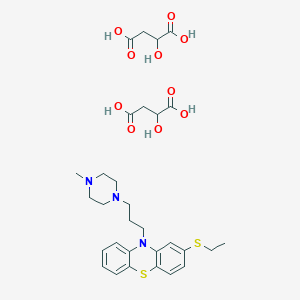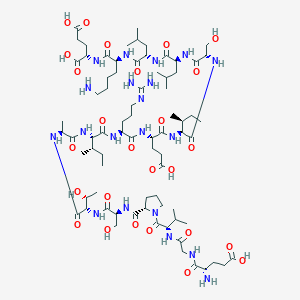
Pstair
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pstair is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a unique mechanism of action, which has led to its use in various scientific studies. In
Mecanismo De Acción
Pstair works by inhibiting the reuptake of serotonin and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which can have various effects on the brain. Serotonin is known to regulate mood, appetite, and sleep, while dopamine is known to regulate movement, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, Pstair can potentially have therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pstair are not fully understood. However, it has been shown to have an effect on the levels of serotonin and dopamine in the brain. This can result in various effects, such as changes in mood, appetite, and sleep. Pstair has also been shown to have an effect on the cardiovascular system, with some studies showing an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pstair in lab experiments is its unique mechanism of action. This can allow researchers to study the effects of serotonin and dopamine on the brain in a more precise manner. However, one limitation of using Pstair is its potential side effects, which can make it difficult to use in certain experiments. Additionally, the synthesis method of Pstair can be time-consuming and expensive, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of Pstair. One potential direction is its use in the treatment of depression and anxiety disorders. Another potential direction is its use in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Pstair, as well as its potential side effects and limitations. Overall, Pstair has the potential to be a valuable tool in the field of scientific research, with various potential applications in medicine and neuroscience.
Métodos De Síntesis
The synthesis of Pstair involves the reaction of two chemical compounds, which are readily available in the market. The first compound is 2,3,4,5-tetramethoxybenzaldehyde, and the second compound is 2,3,4,5-tetramethoxyphenethylamine. These two compounds react in the presence of a catalyst to form Pstair. The synthesis method is simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Pstair has been used in various scientific studies due to its unique mechanism of action. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicine. Pstair has been used to study the effects of serotonin on the brain, as well as its potential use in the treatment of depression and anxiety disorders. It has also been used to study the effects of dopamine on the brain, as well as its potential use in the treatment of Parkinson's disease.
Propiedades
Número CAS |
126675-53-4 |
|---|---|
Nombre del producto |
Pstair |
Fórmula molecular |
C76H132N20O26 |
Peso molecular |
1742 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |
Clave InChI |
JCXVGSUDEJTPFS-IVBRFITJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
Secuencia |
EGVPSTAIREISLLKE |
Sinónimos |
CDC2 peptide (42-57) PSTAIR PSTAIR peptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






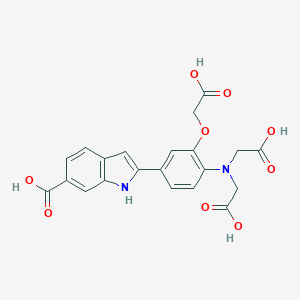


![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
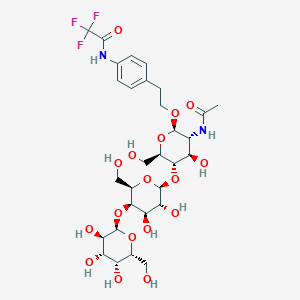
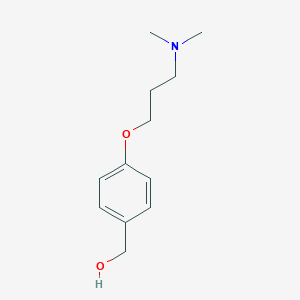



![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
